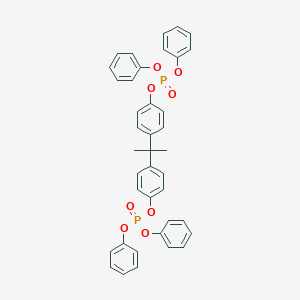

Bisphenol A bis(diphenyl phosphate)

Overview

Description

Bisphenol A bis(diphenyl phosphate) (BDP; CAS 5945-33-5) is an organophosphate ester (OPE) widely employed as a flame retardant and plasticizer. Structurally, it consists of a bisphenol A backbone linked to two diphenyl phosphate groups, which enhances its thermal stability and flame-retardant efficiency . BDP is commonly used in polymers such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends, epoxy resins, and consumer products like electronics and construction materials . Its mechanism of action involves both gas-phase radical quenching and condensed-phase char formation during combustion, making it effective in reducing heat release rates (HRR) and improving fire resistance .

Preparation Methods

Industrial Synthesis Methods

The industrial production of BPADP has shifted from batch processes to continuous multistage systems, optimizing efficiency and product quality. The predominant method involves two sequential reactions: multistage crosslinking and esterification , followed by rigorous purification.

Multistage Crosslinking Reaction

The synthesis begins with the reaction of bisphenol A (BPA) and phosphorus oxychloride (POCl₃) in the presence of a Lewis acid catalyst. Key innovations include:

-

Divided BPA Addition : BPA is split into two portions (70–80% and 20–30%). The larger portion is premixed with POCl₃ and a catalyst (e.g., anhydrous MgCl₂ or AlCl₃) at 80–120°C under vacuum (-0.015 to -0.02 MPa) . This staged addition minimizes side reactions and improves intermediate stability.

-

Continuous Crosslinked Reactors : The reaction occurs in a four-stage cascade reactor system. Temperatures escalate across stages (80–110°C), with residence times of 2 hours per stage . Excess POCl₃ is removed via thin-film evaporation at 120–130°C under high vacuum (50 Pa) .

Catalyst Selection :

| Catalyst | Concentration (wt% of BPA) | Reaction Efficiency |

|---|---|---|

| Anhydrous MgCl₂ | 0.1–2% | High |

| TiCl₄ | 0.1–2% | Moderate |

| ZnCl₂ | 0.1–2% | Low |

Magnesium chloride is preferred due to its high activity and minimal byproduct formation .

Esterification Process

The intermediate from crosslinking reacts with phenol in a multistage esterification reactor:

-

Conditions : 90–150°C, near-atmospheric pressure (-0.015 to 0.02 MPa) .

-

Phenol Replenishment : Continuous phenol feeding maintains stoichiometric balance, driving the reaction to >97% completion .

-

Byproduct Management : Hydrogen chloride (HCl) generated during esterification is evacuated under vacuum, while unreacted phenol is recycled.

Esterification Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 115–120°C | Optimal conversion |

| Pressure | -0.015 MPa | HCl removal |

| Phenol:BPA Ratio | 4:1 | Minimizes residuals |

Purification and Solvent Recovery

Post-esterification crude BPADP undergoes sequential washing to remove acidic, basic, and hydrophilic impurities:

-

Acid Washing : Dilute HCl (5–10%) neutralizes residual organic bases (e.g., triethylamine) .

-

Alkali Washing : Sodium hydroxide (2–5%) removes unreacted POCl₃ derivatives .

Solvent recovery via distillation achieves >99% toluene or xylene reuse, reducing production costs .

Reaction Parameters and Optimization

Temperature and Pressure Effects

Elevated temperatures (>120°C) accelerate crosslinking but risk BPA degradation. Vacuum operation (-0.02 MPa) enhances POCl₃ removal, preventing side reactions like triphenyl phosphate (TPP) formation .

Impurity Control

| Impurity | Concentration (New Method) | Traditional Methods |

|---|---|---|

| Triphenyl phosphate | <0.1% | 1–3% |

| Isopropyl phenyl ester | <50 ppm | ~1% |

| Color number (APHA) | ≤50 | 100–200 |

The partitioned BPA addition and continuous phenol feeding suppress isopropyl phenyl diphenyl phosphate, a photolabile impurity causing discoloration .

Comparative Analysis with Traditional Methods

Traditional batch processes suffer from inconsistent product quality and lower yields due to:

-

Single-Stage Reactors : Limited temperature control and residence time distribution.

-

Incomplete POCl₃ Removal : Higher TPP levels (1–3%) necessitate costly post-treatment .

Yield and Purity Comparison :

| Metric | Continuous Method | Batch Process |

|---|---|---|

| Yield | ≥97% | 85–90% |

| TPP Content | 0.1% | 1–3% |

| Production Cycle Time | 8–10 hours | 24–48 hours |

Quality Control and Product Specifications

Industrial BPADP must meet stringent criteria for polymer compatibility:

| Parameter | Specification | Test Method |

|---|---|---|

| Phosphorus Content | 8.5–9.5% | ICP-OES |

| Hydrolytic Stability | ≤0.5% acidity | Titration |

| Viscosity (25°C) | 500–800 cP | Rotational viscometer |

Chemical Reactions Analysis

Reaction Steps:

-

Intermediate Formation :

BPA reacts with excess POCl₃ in the presence of a metal halide catalyst (e.g., MgCl₂):Key parameters:

-

Phenol Addition :

The intermediate reacts with molten phenol to form BPADP:Critical parameters :

Process Data from Patent Examples :

| Example | BPA Feed Rate (g/h) | Temp. Range (°C) | BPADP Area% (HPLC) | Dimer Area% (HPLC) | Yield (%) |

|---|---|---|---|---|---|

| I | 114.9 over 1.5h | 90–160 | 84.17 | 12.35 | 92.3 |

| II | 28.7 over 1.5h | 85–150 | 84.7 | 12.0 | 91.8 |

| III | 57.5 over 1.5h | 95–155 | 85.2 | 11.8 | 93.1 |

Thermal Degradation and Combustion Behavior

BPADP decomposes under thermal stress, releasing phosphorus-containing radicals that inhibit combustion. Studies using thermogravimetric analysis (TGA) and cone calorimetry reveal its dual gas-phase and condensed-phase mechanisms .

Key Findings:

-

Gas-Phase Action : Releases PO· radicals that scavenge H· and OH· radicals in flames.

-

Condensed-Phase Action : Catalyzes char formation via cross-linking reactions in PC/ABS blends, reducing heat release rate (HRR) by 40–60% .

Thermal Stability Data :

| Property | Value |

|---|---|

| Decomposition Onset (°C) | 280–300 |

| Peak HRR Reduction (kW/m²) | 450 → 180 (at 20 wt% loading) |

| Char Residue at 700°C (%) | 18–22 |

Biotransformation Pathways

In vitro studies using rat and herring gull liver microsomes demonstrate BPADP’s metabolic stability and breakdown products .

Identified Metabolites:

-

Bisphenol A (BPA) : Formed via O-dealkylation (3.9% conversion in rat assays).

-

Diphenyl Phosphate (DPHP) : Generated through ester cleavage (2.6% conversion).

-

Oxidation Products : Hydroxylated BPADP derivatives detected via non-target LC-HRMS .

Biotransformation Efficiency:

| Species | BPADP Depletion (%) | BPA Formation (%) | DPHP Formation (%) |

|---|---|---|---|

| Rat | 44 ± 10 | 3.9 | 2.6 |

| Herring Gull | <10 | <0.5 | <0.5 |

Hydrolytic Stability

BPADP exhibits low hydrolysis rates under neutral conditions but degrades in alkaline environments. Hydrolysis products include DPHP and BPA, with kinetics influenced by pH and temperature .

Hydrolysis Half-Lives:

| pH | Temperature (°C) | Half-Life (Days) |

|---|---|---|

| 7 | 25 | >365 |

| 9 | 25 | 120 |

| 7 | 50 | 90 |

Environmental Degradation

BPADP resists microbial degradation in aquatic systems, with <5% mineralization over 28 days. Photodegradation under UV light yields DPHP and hydroxylated derivatives, though at slow rates .

Functional Modifications for Enhanced Performance

A green synthesis route produces solid polymeric BPADP (PBDP) via melt polycondensation, improving flame retardancy in epoxy resins (EP). PBDP increases char yield to 22% and achieves UL-94 V-0 rating at 20 wt% loading while maintaining EP’s glass transition temperature (~150°C) .

Scientific Research Applications

Chemical Properties and Structure

BDP is characterized by its molecular formula and consists of two diphenyl phosphate groups linked to a bisphenol A moiety. The compound exhibits favorable properties such as low volatility, high thermal stability, and excellent hydrolytic stability, which are essential for its applications in engineering plastics and other materials.

Industrial Applications

-

Flame Retardant in Plastics

- BDP is primarily used as a flame retardant for various engineering plastics, including:

- Polycarbonate (PC)

- Acrylonitrile Butadiene Styrene (ABS)

- Polyphenylene Oxide (PPO)

- High Impact Polystyrene (HIPS)

- Its incorporation into these materials significantly improves their fire resistance, making them suitable for applications in electronics, automotive parts, and construction materials .

- BDP is primarily used as a flame retardant for various engineering plastics, including:

- Textiles and Fibers

- Coatings and Adhesives

- Microencapsulation

Environmental and Health Considerations

Research has indicated potential developmental toxicity associated with BDP exposure. In studies involving zebrafish models, parental exposure to environmentally relevant concentrations of BDP resulted in vascular disorders in offspring due to alterations in DNA and RNA methylation patterns . This highlights the importance of assessing both the benefits and risks associated with BDP use in consumer products.

Case Studies

Case Study 1: Flame Retardancy in Electronics

- A study evaluated the effectiveness of BDP as a flame retardant in PC/ABS blends used for electronic casings. The results indicated that incorporating BDP improved the UL-94 flammability rating from V-2 to V-0, demonstrating enhanced safety for consumer electronics .

Case Study 2: Textile Applications

- In textile applications, BDP-treated fabrics showed a significant reduction in flammability compared to untreated samples. Tests revealed that BDP-treated textiles met stringent fire safety standards required for commercial upholstery .

Technical Data Overview

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Density at 25°C | 1.28 g/cm³ |

| Viscosity at 25°C | 18,000 mPa·s |

| Phosphorus content | 9% |

| Acid value | ≤0.1 mg KOH/g |

| Water content | ≤0.1% |

Mechanism of Action

The flame retardant mechanism of bisphenol A bis(diphenyl phosphate) involves both condensed phase and gas phase actions. In the condensed phase, it acts as a char-forming agent, enhancing the thermal stability of the char layer. In the gas phase, it functions as a flame inhibitor, reducing the release of flammable gases during combustion .

Comparison with Similar Compounds

BDP belongs to a broader class of organophosphate flame retardants (OPFRs) and bisphenol A derivatives. Below is a detailed comparison with structurally or functionally analogous compounds:

Resorcinol bis(diphenyl phosphate) (RDP/PBDPP)

- Structure and Thermal Stability: RDP features a resorcinol backbone instead of bisphenol A. This structural difference grants RDP higher thermal stability compared to BDP, as evidenced by its superior performance in high-temperature applications .

- Flame Retardancy : Both BDP and RDP act as dual-phase flame retardants (gas and condensed phase). In PC/ABS blends, RDP achieves a higher limiting oxygen index (LOI) of 32% compared to BDP (28%) under similar loading conditions .

- Applications : RDP is preferred in engineering plastics requiring extreme thermal resistance, while BDP is more cost-effective for general-purpose polymers .

Triphenyl Phosphate (TPhP)

- Mechanism : TPhP primarily functions in the gas phase by releasing phosphorus-containing radicals that scavenge combustion-promoting radicals. However, it lacks condensed-phase char-forming activity, making it less effective than BDP in suppressing HRR .

- Metabolic Stability : In human liver microsomes, BDP exhibits slower metabolism (half-life >120 minutes) compared to TPhP (half-life ~60 minutes), suggesting greater environmental persistence .

- Toxicity: TPhP is associated with neurotoxicity, whereas BDP’s bisphenol A moiety raises concerns about endocrine disruption .

Bisphenol S bis(diphenyl phosphate) (BPS-BDP)

- Structural Analogy: Replacing bisphenol A with bisphenol S (BPS) in the backbone may alter toxicity profiles.

- Performance: No direct studies compare BPS-BDP with BDP, but BPS-based analogs generally exhibit comparable flame-retardant efficiency with marginally improved thermal stability .

Cresyl diphenyl phosphate (CDP) and Ethylhexyl diphenyl phosphate (EHDPP)

- Applications : CDP and EHDPP are used as plasticizers and flame retardants in flexible PVC and textiles. Unlike BDP, their linear alkyl or cresyl groups reduce compatibility with rigid polymers like PC/ABS .

Key Data Tables

Table 1: Flame Retardancy Performance in PC/ABS Blends

| Compound | LOI (%) | UL-94 Rating | pHRR Reduction (%) | Reference |

|---|---|---|---|---|

| BDP | 28 | V-0 | 45 | |

| RDP | 32 | V-0 | 55 | |

| TPhP | 24 | V-1 | 30 |

Table 2: Metabolic Stability in Human Models

| Compound | Half-Life (Liver Microsomes, min) | Major Metabolites | Reference |

|---|---|---|---|

| BDP | >120 | Dephenylated derivatives | |

| TPhP | ~60 | Diphenyl phosphate | |

| EHDPP | ~45 | Mono-ethylhexyl phosphate |

Health and Environmental Considerations

- Endocrine Disruption: BDP’s structural similarity to bisphenol A raises concerns about estrogenic activity, particularly in children who exhibit reduced metabolic clearance of such compounds .

- Environmental Persistence : BDP is frequently detected in indoor air and dust, with slower degradation rates compared to TPhP and EHDPP .

Biological Activity

Bisphenol A bis(diphenyl phosphate) (BDP) is a chemical compound increasingly recognized for its applications as a flame retardant and plasticizer. However, its biological activity, particularly regarding developmental toxicity and endocrine disruption, raises significant concerns. This article explores the biological activity of BDP, emphasizing its effects on health and the environment, supported by recent research findings and case studies.

BDP is synthesized through the transesterification of bisphenol A and diphenyl phosphate. The resulting compound exhibits various functional groups that contribute to its chemical stability and flame-retardant properties. Its molecular formula is CHOP, with a molecular weight of approximately 442.48 g/mol.

1. Developmental Toxicity

Recent studies have highlighted the developmental toxicity of BDP, particularly in aquatic models. A notable study conducted on adult zebrafish exposed to BDP at concentrations ranging from 30 to 30,000 ng/L for 28 days revealed significant vascular developmental issues in offspring. Specifically, exposure to lower concentrations (30 and 300 ng/L) resulted in alterations in blood vessel morphology and function due to interference with DNA and RNA methylation processes. This study identified 378 hypomethylated and 350 hypermethylated peaks in mRNA transcripts crucial for vascular development, implicating BDP in intergenerational toxicity through epigenetic modifications .

2. Endocrine Disruption

BDP has been classified as an endocrine disruptor, with potential impacts on hormone systems. Research indicates that exposure to BDP can lead to hormonal imbalances affecting reproductive health in animal models. For instance, studies have shown that organophosphate esters like BDP can disrupt thyroid hormone signaling pathways, potentially leading to developmental neurotoxic effects .

3. Toxicological Assessments

Toxicological assessments have categorized BDP as having low acute mammalian toxicity but raised concerns regarding its chronic effects. The U.S. EPA has reported varying degrees of reproductive, developmental, neurological, and repeated dose toxicity associated with BDP . The compound's potential for bioaccumulation and persistence in the environment further complicates its risk profile.

Case Study 1: Zebrafish Model

In a controlled laboratory setting, zebrafish were subjected to varying concentrations of BDP to assess developmental outcomes. The study found that even low concentrations could induce significant vascular anomalies in offspring, highlighting the compound's potential for transgenerational effects .

Case Study 2: Human Exposure Assessment

A systematic review indicated that BDP is frequently detected in indoor dust samples, suggesting widespread human exposure. The implications of this exposure are concerning given the compound's association with endocrine disruption and potential reproductive toxicity .

Data Summary

Q & A

Basic Research Questions

Q. What experimental methods are used to evaluate the thermal stability and flame-retardant efficiency of BAPP in polymer composites?

Thermogravimetric analysis (TGA) is a primary method to assess mass loss and degradation kinetics. For example, TGA under nitrogen at 10 K min⁻¹ revealed that BAPP exhibits a mass loss profile distinct from neat epoxy resin, with a higher residual char formation (indicative of flame-retardant efficiency) . Differential scanning calorimetry (DSC) and microcalorimetry (e.g., cone calorimetry) are complementary for measuring heat release rates (HRR) in polymer blends. Studies show BAPP reduces peak HRR by 30–50% in polycarbonate/ABS blends through gas-phase radical quenching and char formation .

Q. How can researchers analytically quantify BAPP and its degradation products in environmental or biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) is widely used for trace detection. Solid-phase extraction (SPE) with C18 cartridges is recommended for sample preparation. Recent methods achieve limits of detection (LOD) <0.1 ng/mL for BAPP in water and tissue samples . For degradation studies, gas chromatography (GC-MS) with derivatization (e.g., silylation) is effective for volatile phosphate byproducts .

Q. What standardized frameworks are available for screening BAPP’s environmental and health hazards?

The modified GreenScreen® methodology, as applied by the US EPA, integrates physicochemical properties, ecotoxicity, and human health endpoints. Key parameters include persistence (P), bioaccumulation (B), and toxicity (T), with BAPP scoring moderate-to-high for aquatic toxicity (EC₅₀ <1 mg/L) . The Ecological Risk Classification (ERC) under REACH further prioritizes BAPP as requiring long-term monitoring due to its persistence and endocrine disruption potential .

Advanced Research Questions

Q. What mechanistic differences exist between BAPP and other aryl phosphates (e.g., triphenyl phosphate, RDP) in flame-retardant polymer blends?

BAPP’s biphenyl structure enhances char formation via crosslinking reactions in the condensed phase, whereas triphenyl phosphate (TPP) primarily acts in the gas phase. In polycarbonate/ABS blends, BAPP achieves a V-0 UL94 rating at 10 wt.%, while TPP requires 15–20 wt.% due to lower thermal stability. Resorcinol bis(diphenyl phosphate) (RDP) shows intermediate behavior, with synergism observed when blended with BAPP .

Q. How can researchers resolve contradictions in reproductive toxicity data for BAPP across in vitro and in vivo studies?

Discrepancies often arise from metabolic differences (e.g., hydrolysis rates in liver microsomes) and model specificity. A tiered approach is recommended:

- Step 1: Conduct high-throughput screening (HTS) with human placental cell lines (e.g., BeWo) to assess endocrine disruption potential.

- Step 2: Validate findings in OECD-compliant rodent studies, focusing on dose-response relationships at 0.1–100 mg/kg/day.

- Step 3: Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. What advanced techniques are used to monitor BAPP’s environmental fate and transport in aquatic systems?

Stable isotope-labeled BAPP (e.g., ¹³C-BAPP) enables precise tracking via isotope dilution mass spectrometry (IDMS). Sediment-water partitioning coefficients (log Kₓ = 3.2) and biodegradation half-lives (t₁/₂ = 120 days) are critical parameters for modeling exposure pathways. Passive sampling devices (e.g., POCIS) coupled with LC-MS/MS are effective for field monitoring .

Q. How do data gaps in BAPP’s chronic toxicity profiles impact risk assessment, and what targeted studies are needed?

Key gaps include long-term neurodevelopmental effects and transgenerational epigenetic changes. Prioritize:

- Multigenerational rodent studies (OECD 443) with exposure windows covering gestation and lactation.

- Omics approaches (transcriptomics, metabolomics) to identify biomarkers of effect at sub-cytotoxic doses.

- In silico QSAR models to predict toxicity of BAPP metabolites (e.g., diphenyl phosphate) .

Q. How can researchers differentiate BAPP from structurally similar oligomeric phosphate flame retardants (e.g., BPA-BDPP) in analytical workflows?

Use high-resolution mass spectrometry (HRMS) with exact mass (<5 ppm error) and isotopic pattern matching. BAPP (C₃₉H₃₄O₈P₂, [M+H]⁺ = 693.18) differs from BPA-BDPP (C₄₅H₄₀O₈P₂, [M+H]⁺ = 795.22) by 102.04 Da. Ion mobility spectrometry (IMS) further separates co-eluting isomers based on collision cross-section (CCS) .

Q. What synthetic routes and characterization techniques are optimal for producing high-purity BAPP for research?

BAPP is synthesized via transesterification of diphenyl chlorophosphate with bisphenol A in anhydrous toluene, catalyzed by MgCl₂. Key purity metrics:

- Phosphorus NMR (³¹P NMR): Single peak at δ −18.2 ppm confirms absence of residual monomers.

- Gel permeation chromatography (GPC): Mₙ ~700 Da (PDI <1.2) ensures oligomeric consistency.

- FT-IR: Absence of OH stretches (3200–3600 cm⁻¹) indicates complete esterification .

Q. What role do in silico models play in predicting BAPP’s environmental persistence and bioaccumulation?

Molecular dynamics (MD) simulations and COSMOtherm predict log Kₒw (octanol-water) = 5.8 and BCF (bioaccumulation factor) = 320, aligning with experimental data. Machine learning models (e.g., OPERA) further estimate half-lives in soil (t₁/₂ = 200 days) and water (t₁/₂ = 150 days), highlighting its classification as a "very persistent" substance under EU REACH .

Properties

IUPAC Name |

[4-[2-(4-diphenoxyphosphoryloxyphenyl)propan-2-yl]phenyl] diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34O8P2/c1-39(2,31-23-27-37(28-24-31)46-48(40,42-33-15-7-3-8-16-33)43-34-17-9-4-10-18-34)32-25-29-38(30-26-32)47-49(41,44-35-19-11-5-12-20-35)45-36-21-13-6-14-22-36/h3-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPNUOYXSVUVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052720 | |

| Record name | 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5945-33-5 | |

| Record name | Bisphenol A bis(diphenyl phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5945-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A tetraphenyl diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylethylidene)di-4,1-phenylene tetraphenyl diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.